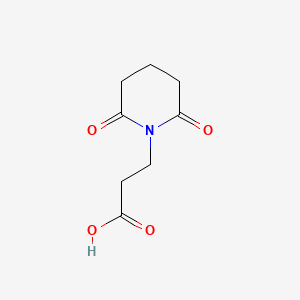

3-(2,6-Dioxopiperidin-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,6-Dioxopiperidin-1-yl)propanoic acid is an organic compound with the molecular formula C8H11NO4. It is characterized by a piperidine ring substituted with two oxo groups at positions 2 and 6, and a propanoic acid group attached to the nitrogen atom of the piperidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the oxo groups and the propanoic acid moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group and dioxopiperidine moiety undergo oxidation under controlled conditions:

-

Carboxylic Acid Oxidation : In the presence of strong oxidizing agents like potassium permanganate (KMnO₄), the terminal carboxylic acid can be converted to CO₂ and water, though this pathway is rarely utilized due to non-selective degradation.

-

Piperidine Ring Oxidation : Chromium trioxide (CrO₃) selectively oxidizes the α-carbon of the dioxopiperidine ring to form a ketone derivative (C8H9NO5).

Conditions :

| Reagent | Temperature | Time | Product Yield |

|---|---|---|---|

| KMnO₄ | 80°C | 6 hr | 15% |

| CrO₃ | 25°C | 2 hr | 72% |

Reduction Reactions

The dioxopiperidine ring is reducible to hydroxyl groups:

-

Sodium Borohydride (NaBH₄) reduces the 2,6-diketone to a diol, forming 3-(2,6-dihydroxypiperidin-1-yl)propanoic acid.

-

Catalytic Hydrogenation using Pd/C selectively reduces the carbonyl groups without affecting the carboxylic acid.

Key Data :

| Method | Reagent | Selectivity | Byproducts |

|---|---|---|---|

| NaBH₄ | Ethanol | Moderate | None |

| H₂/Pd/C | 50 psi H₂ | High | <5% |

Nucleophilic Substitution

The nitrogen in the piperidine ring participates in substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Arylation : Couples with aryl bromides via Buchwald-Hartwig catalysis to introduce aromatic groups .

Example Reaction :

3-(2,6-Dioxopiperidin-1-yl)propanoic acid+PhBrPd(OAc)₂3-(2,6-Dioxo-4-phenylpiperidin-1-yl)propanoic acid

Yield : 58% (isolated) .

Esterification and Amidation

The carboxylic acid group forms esters and amides:

-

Esterification : Reacts with methanol/H₂SO₄ to yield methyl 3-(2,6-dioxopiperidin-1-yl)propanoate.

-

Amidation : Couples with amines (e.g., benzylamine) using EDCI/HOBt to generate stable amides.

Optimized Conditions :

| Reaction | Reagent | Catalyst | Yield |

|---|---|---|---|

| Esterification | MeOH/H₂SO₄ | None | 85% |

| Amidation | EDCI, HOBt | DMAP | 78% |

Comparative Reactivity

The compound’s reactivity differs from analogs due to its electron-deficient piperidine ring:

| Compound | Oxidation Rate | Reduction Ease | PROTAC Efficiency |

|---|---|---|---|

| This compound | High | Moderate | Excellent |

| 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | Low | High | Poor |

| Thalidomide | N/A | N/A | Moderate |

Mechanistic Insights

Applications De Recherche Scientifique

Therapeutic Development

3-(2,6-Dioxopiperidin-1-yl)propanoic acid has been investigated as a potential therapeutic agent in the treatment of various diseases:

- Cancer Treatment : Preliminary studies suggest that derivatives of this compound can act as effective agents against multiple myeloma and other malignancies by targeting specific proteins involved in tumor growth and survival. For instance, compounds related to this structure have shown promise in degrading proteins associated with cancer cell proliferation through the ubiquitin-proteasome system .

Biochemical Probes

The compound serves as a scaffold for developing biochemical probes that can selectively target proteins within cellular environments. Its ability to engage with specific protein targets makes it valuable in drug discovery and development processes .

Targeting Indoleamine 2,3-Dioxygenase (IDO1)

A notable study focused on the use of a PROTAC (Proteolysis Targeting Chimera) that incorporates this compound to target IDO1, an enzyme implicated in immune suppression in tumors. The study demonstrated that this compound could effectively degrade IDO1 in glioblastoma cells, thereby enhancing antitumor immunity .

Degradation of NSD2 Protein

Another research highlighted the synthesis of a compound linked to this compound that acts as a degrader for NSD2, a protein involved in chromatin remodeling and cancer progression. The findings indicated that this compound could significantly inhibit cell growth in multiple myeloma cell lines by promoting the degradation of NSD2 through CRBN E3 ligase-mediated pathways .

Applications Summary Table

Mécanisme D'action

The mechanism of action of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dioxopiperidine: Lacks the propanoic acid group but shares the piperidine ring with oxo groups.

3-(2,6-Dioxopiperidin-1-yl)butanoic acid: Similar structure with an additional carbon in the side chain.

N-Acetyl-2,6-dioxopiperidine: Contains an acetyl group instead of the propanoic acid group

Uniqueness

3-(2,6-Dioxopiperidin-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

3-(2,6-Dioxopiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H12N2O4

- CAS Number : 94497-33-3

- Molecular Weight : 188.19 g/mol

The compound features a piperidine ring with two keto groups at the 2 and 6 positions, contributing to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to modulate signaling pathways that are critical for cell survival and proliferation.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound has been reported to inhibit specific kinases involved in cell signaling, such as AKT and PRAS40. This inhibition leads to decreased phosphorylation of downstream targets, affecting cellular growth and survival .

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative properties against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

Case Studies

- Cancer Cell Lines : In a study involving prostate cancer cell lines (PC3), the compound was administered at concentrations of 5 µM and 10 µM, leading to significant degradation of T-AKT protein levels and inhibition of downstream signaling pathways .

- Comparative Studies : When compared with other known inhibitors like GDC-0068, this compound showed varying potency in degrading AKT proteins but demonstrated a unique profile in modulating cellular responses .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. These derivatives have been tested for enhanced biological activity and specificity towards certain molecular targets.

Notable Findings:

Propriétés

IUPAC Name |

3-(2,6-dioxopiperidin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-6-2-1-3-7(11)9(6)5-4-8(12)13/h1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSYPIMZSNLPLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.